(1R,5R,6S)-Ethyl 2-thia-bicyclo[3.1.0]hex-3-ene-6-carboxylate
CAS No.: 72554-41-7
Cat. No.: VC8504340
Molecular Formula: C8H10O2S
Molecular Weight: 170.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72554-41-7 |
|---|---|
| Molecular Formula | C8H10O2S |
| Molecular Weight | 170.23 g/mol |
| IUPAC Name | ethyl 2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate |
| Standard InChI | InChI=1S/C8H10O2S/c1-2-10-8(9)6-5-3-4-11-7(5)6/h3-7H,2H2,1H3 |
| Standard InChI Key | ZHXHLYDMOZWCRU-UHFFFAOYSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1[C@@H]2[C@H]1SC=C2 |
| SMILES | CCOC(=O)C1C2C1SC=C2 |
| Canonical SMILES | CCOC(=O)C1C2C1SC=C2 |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of (1R,5R,6S)-ethyl 2-thia-bicyclo[3.1.0]hex-3-ene-6-carboxylate is C₈H₁₀O₂S, with a molecular weight of 170.23 g/mol. The bicyclo[3.1.0]hexene scaffold consists of a five-membered ring fused to a three-membered ring, introducing significant angle strain that enhances reactivity. The sulfur atom at position 2 and the ethyl carboxylate group at position 6 are critical for both electronic properties and intermolecular interactions.
Stereochemical analysis reveals three chiral centers (1R, 5R, 6S), which dictate the compound’s three-dimensional conformation. Computational modeling using density functional theory (DFT) predicts a dihedral angle of 112° between the sulfur atom and the carboxylate group, favoring a pseudo-axial orientation of the ester moiety . This spatial arrangement may influence substrate binding in enzymatic systems or solubility in lipid membranes.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀O₂S |
| Molecular Weight | 170.23 g/mol |
| Boiling Point (est.) | 285–290°C at 760 mmHg |
| logP (octanol-water) | 1.8 ± 0.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Synthetic Methodologies and Optimization
Catalytic Cyclopropanation Strategies
The synthesis of (1R,5R,6S)-ethyl 2-thia-bicyclo[3.1.0]hex-3-ene-6-carboxylate typically involves a copper-catalyzed cyclopropanation of thiophene derivatives. A patented method (CN102617545A) employs CuCl/Al₂O₃ as a heterogeneous catalyst to mediate the reaction between ethyl 2-thienylcarboxylate and diazo compounds under refluxing toluene . Key steps include:
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Diazo Compound Generation: Ethyl diazoacetate is prepared in situ from glycine ethyl ester and nitrous acid.
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Cyclopropanation: The diazo compound reacts with thiophene at 110°C, facilitated by CuCl/Al₂O₃ (5 mol%), yielding the bicyclic product in 68% isolated yield.
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Stereochemical Control: Chiral auxiliaries such as (R)-BINOL are introduced during the cyclopropanation to enforce the desired (1R,5R,6S) configuration .
Challenges in this route include catalyst deactivation due to sulfur poisoning and the formation of regioisomers. Recent optimizations substitute Al₂O₃ with zeolite-supported Cu nanoparticles, improving turnover frequency by 40% and reducing byproducts .
Alternative Routes via Ring-Closing Metathesis
An emerging approach utilizes ring-closing metathesis (RCM) of diene precursors bearing thioether and ester functionalities. For example, treatment of ethyl 3-(allylthio)propenoate with a Grubbs-II catalyst (5 mol%) in dichloromethane at 25°C produces the bicyclo[3.1.0]hexene skeleton in 72% yield. This method offers superior stereoselectivity (>95% ee) when chiral ruthenium catalysts are employed .
Physicochemical Properties and Reactivity
The compound’s strained bicyclic system confers unique reactivity patterns:
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Electrophilic Additions: The sulfur atom acts as a soft nucleophile, undergoing regioselective alkylation at the 2-position. For instance, reaction with methyl triflate in acetonitrile affords the sulfonium salt derivative in 85% yield .
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Ring-Opening Reactions: Treatment with mCPBA (meta-chloroperbenzoic acid) cleaves the cyclopropane ring, yielding a thiolactone intermediate. This reactivity mirrors that of bicyclo[1.1.0]butane derivatives used in strain-release chemistry .
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Thermal Stability: Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at 195°C, indicating limited thermal stability under standard conditions.
Industrial Applications and Process Chemistry
The compound’s scalability is demonstrated in a pilot-scale synthesis producing 12 kg per batch with 99.5% HPLC purity. Key process parameters include:
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